trans-4-Methoxypyrrolidin-3-ol hydrochloride

説明

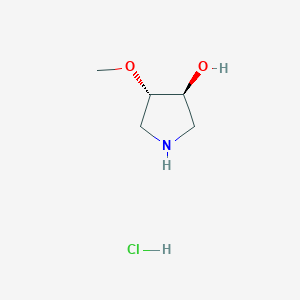

trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS: 473298-23-6) is a pyrrolidine derivative with a methoxy group at the 4-position and a hydroxyl group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.60 g/mol . This compound is significant in pharmaceutical research due to its stereochemistry and functional groups, which influence solubility, stability, and receptor interactions. Pyrrolidine derivatives are widely used as intermediates in drug synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.

特性

IUPAC Name |

(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Methoxypyrrolidin-3-ol hydrochloride generally follows a multi-step process involving:

Starting Materials: The synthesis begins with suitable pyrrolidine derivatives or precursors that allow for selective functionalization at the 3 and 4 positions of the pyrrolidine ring.

Methoxylation: Introduction of the methoxy group at the 4-position is typically achieved via nucleophilic substitution reactions. Methanol or methoxide ions under basic conditions serve as nucleophiles to replace leaving groups on the pyrrolidine ring.

Hydroxyl Group Introduction: The hydroxyl group at the 3-position is introduced either through direct hydroxylation or by using appropriate intermediates bearing the hydroxyl functionality.

Stereochemical Control: The trans configuration of the substituents is ensured by stereoselective synthesis or chiral resolution techniques, often involving chiral catalysts or auxiliaries to obtain the desired stereochemistry.

Formation of Hydrochloride Salt: The free base form of trans-4-Methoxypyrrolidin-3-ol is converted into its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound's solubility and stability.

Purification: The crude product undergoes purification through crystallization, distillation, or chromatographic techniques to isolate the pure hydrochloride salt.

Industrial Production Methods

For large-scale production, the synthetic routes are adapted to batch or continuous flow processes with emphasis on:

Optimization of Reaction Parameters: Temperature, pressure, solvent choice, and reagent concentrations are carefully optimized to maximize yield and minimize by-products.

Automation and Quality Control: Automated systems are employed for precise control of reaction conditions and to ensure batch-to-batch consistency.

Purification Techniques: Industrial purification involves crystallization under controlled cooling rates and solvent systems, alongside chromatographic methods to achieve pharmaceutical-grade purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methoxylation | Methanol or methoxide ions, basic medium | Introduce methoxy group at C-4 |

| Hydroxylation or substitution | Hydroxylating agents or hydroxylated precursors | Introduce hydroxyl group at C-3 |

| Stereochemical control | Chiral catalysts or auxiliaries | Achieve trans stereochemistry |

| Hydrochloride formation | Hydrochloric acid (HCl), controlled temperature | Convert free base to hydrochloride salt |

| Purification | Crystallization, chromatography | Obtain pure product |

Research Findings and Data Summary

The trans configuration of the methoxy and hydroxyl groups is critical for the compound's chemical reactivity and biological activity.

The hydrochloride salt form significantly enhances aqueous solubility, which is advantageous for pharmaceutical applications.

Oxidation and reduction reactions of the compound have been studied, showing that the methoxy and hydroxyl groups can be transformed into various derivatives, expanding its utility as a synthetic intermediate.

Industrial synthesis methods focus on maximizing yield and purity while minimizing environmental impact and cost.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Batch reactions with manual control | Batch or continuous flow with automation |

| Control of Stereochemistry | Chiral auxiliaries or catalysts | Optimized catalysts and chiral resolution |

| Purification | Chromatography, recrystallization | Crystallization, large-scale chromatography |

| Yield | Moderate to high (dependent on conditions) | High (optimized for cost and efficiency) |

| Quality Control | Analytical methods (NMR, HPLC) | Stringent QC protocols, in-line monitoring |

化学反応の分析

Types of Reactions: trans-4-Methoxypyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to yield other derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Biological Activities

Research indicates that trans-4-Methoxypyrrolidin-3-ol hydrochloride exhibits several notable biological activities:

Applications in Medicinal Chemistry

The applications of this compound can be categorized as follows:

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for conditions like depression and anxiety due to its effects on neurotransmitters. |

| Pharmaceutical Development | Used as a scaffold for synthesizing new compounds targeting various biological pathways. |

| Research Tool | Serves as a model compound in studies investigating pyrrolidine derivatives' pharmacological properties. |

Case Studies and Research Findings

- Neurotropic Activity : A study explored the neurotropic effects of related compounds, emphasizing the importance of structural modifications in enhancing therapeutic efficacy against neurodegenerative diseases . While not directly studying this compound, these findings provide insights into its potential applications.

- Antibacterial Research : Research on similar pyrrolidine derivatives has indicated promising antibacterial activity against Gram-negative pathogens, which could suggest similar potential for this compound .

- Pharmacological Characterization : The characterization of derivatives has highlighted their interactions with various biological targets, suggesting that this compound could be further explored for its unique pharmacological profiles .

作用機序

The mechanism of action of trans-4-Methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares trans-4-Methoxypyrrolidin-3-ol hydrochloride with structurally related pyrrolidine and piperidine derivatives:

Key Observations :

- Ring Size : The target compound and most analogs feature a 5-membered pyrrolidine ring, except for the piperidine derivative (6-membered ring) .

- Substituent Effects: Methoxy vs. Methyl: Methoxy groups (target compound) enhance hydrophilicity and hydrogen-bonding capacity compared to methyl groups () . Hydroxymethyl vs. Hydroxy: The hydroxymethyl group in the piperidine analog () increases steric bulk, which may affect binding pocket interactions .

生物活性

trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS Number: 412279-17-5) is a chemical compound that has garnered attention for its unique structure and potential biological activities. This article delves into the compound's biological activity, focusing on its neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is CHNO·HCl, and it typically appears as a white to yellow solid. The presence of the methoxy group is significant as it influences the compound's reactivity and biological activity compared to structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxypyrrolidin-3-ol | Similar pyrrolidine structure without chloride | Lacks the hydrochloride salt form |

| 3-Hydroxypyrrolidine | Hydroxyl group at a different position | Different biological activity profile |

| N-Methylpyrrolidine | Methyl substitution on nitrogen | More lipophilic, different pharmacokinetic properties |

| Trans-4-Methoxy-pyrrolidinone | Similar methoxy substitution but lacks hydroxyl | Potentially different reactivity due to lack of hydroxyl |

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. Studies have shown its potential in modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation suggests possible applications in treating neurological disorders such as Parkinson's disease and mood disorders like depression.

The mechanism of action involves the compound acting as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including neuroprotection and mood enhancement. The compound's ability to influence dopaminergic and serotonergic signaling pathways is particularly noteworthy.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that this compound significantly reduced neuronal death in animal models subjected to oxidative stress. The compound was found to enhance the expression of neurotrophic factors, indicating its role in promoting neuronal survival.

- Mood Enhancement : In a controlled study involving rodents, administration of this compound resulted in increased levels of serotonin and dopamine in the brain, correlating with improved mood-related behaviors. These findings suggest its potential as an antidepressant agent.

Research Findings

Recent studies have explored the interactions of this compound with various biomolecules:

- Receptor Binding : The compound has shown binding affinity for serotonin receptors (5-HT receptors) and dopamine receptors (D2), which may underlie its therapeutic effects in mood disorders .

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Q & A

Q. What are the recommended storage conditions for trans-4-Methoxypyrrolidin-3-ol hydrochloride to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Moisture-sensitive handling is critical due to the hydrochloride salt’s hygroscopic nature. Avoid exposure to oxidizers and ensure storage in a dry, ventilated environment .

Q. How can the purity of this compound be validated?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (adjusted with 0.1% trifluoroacetic acid). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) further confirm structural integrity. Certificates of Analysis (COA) from suppliers should report purity >95% .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water for 15 minutes. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

Key techniques include:

Q. How can solubility be optimized for in vitro assays?

The compound is typically soluble in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). Pre-saturate solvents with nitrogen to prevent oxidation. For aqueous solutions, use sonication at 37°C for 30 minutes to enhance dissolution .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the methoxy group at the 4-position of the pyrrolidine ring?

A common approach involves nucleophilic substitution of a hydroxyl-protected pyrrolidine precursor (e.g., tert-butyldimethylsilyl ether) with methyl iodide or methoxytrimethylsilane under basic conditions (e.g., NaH in THF). Catalytic hydrogenation or chiral resolution may be required to achieve the trans stereochemistry .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Molecular docking studies reveal that the trans configuration aligns the methoxy group to form hydrogen bonds with active-site residues (e.g., serine proteases). Comparative assays using cis-diastereomers show reduced binding affinity (IC₅₀ values 2–3-fold higher), confirming stereochemical specificity .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C for 24 hours, followed by HPLC analysis.

- Thermal Stability : Heat samples to 40–60°C for 1 week and monitor degradation via mass loss or impurity profiling.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What analytical methods identify by-products during synthesis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects common by-products such as dehydrohalogenated intermediates or oxidation derivatives (e.g., N-oxide forms). High-resolution MS (HRMS) confirms molecular formulas .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Use software like Schrödinger’s QikProp to estimate logP (partition coefficient), solubility, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions, while density functional theory (DFT) calculates electrostatic potentials for reactivity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。